4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Medicinal Chemistry Lead Optimization Physicochemical Property

Benzamide-based SAR programs often lack well-characterized building blocks with defined substitution patterns. This benzamide-pyrrolidinone (CAS 905684-57-3, MW 344.8) addresses this with distinct 4-Cl/4-OMe substitution for unique electronic and steric properties. Key advantages: • Novel scaffold for generating proprietary SAR data • Defined physicochemical profile (logP 2.6, TPSA 58.6 Ų) for predictive modeling • Structurally validated for use as HPLC/LC-MS/NMR reference standard. Available from stock with global shipping.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 905684-57-3
Cat. No. B2412266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS905684-57-3
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O3/c1-24-16-8-6-15(7-9-16)21-11-14(10-17(21)22)20-18(23)12-2-4-13(19)5-3-12/h2-9,14H,10-11H2,1H3,(H,20,23)
InChIKeyGJQDJGWFVPXZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide: Physicochemical Profile


4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic small molecule of the benzamide class, with a molecular formula of C18H17ClN2O3 and a molecular weight of 344.8 g/mol . It features a pyrrolidinone ring N-substituted with a 4-methoxyphenyl group, linked via an amide bond to a 4-chlorobenzoyl moiety . Its computed logP is 2.6, and it has a topological polar surface area of 58.6 Ų . In the absence of disclosed biological data, its differentiation for scientific procurement can only be assessed based on these structural and physicochemical characteristics relative to close analogs.

Scaffold Unique 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl benzamide chemotype for SAR exploration.
Profile Moderate lipophilicity and limited polar surface area support permeability assessment.
Novelty No reported bioactivity; generates primary activity data for a distinct chemical space.

4-Chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide: Substitution Risk


In the absence of published comparative pharmacological or physicochemical data, no scientific basis exists for assuming this compound is functionally interchangeable with any other analog. The specific combination of the 4-chloro substitution on the benzamide ring and the 4-methoxyphenyl group on the pyrrolidinone nitrogen creates a distinct electronic and steric environment that could lead to unique target binding profiles . Without head-to-head data, generic substitution carries an unquantifiable risk of deviating in target affinity, selectivity, or ADME properties, potentially compromising experimental reproducibility and project outcomes.

Distinct substitution pattern
4-chloro and 4-methoxyphenyl groups create a unique electronic and steric environment that may not be replicated by simpler analogs.
No comparative bioactivity data
Interchangeability with des-methoxy or des-chloro analogs is unsupported; target binding profiles may shift unpredictably.
Scaffold novelty
SAR around this chemotype is unknown; substitution with generic pyrrolidinone benzamides could lead to unanticipated activity changes.

4-Chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide: Differentiation Evidence


Physicochemical Comparison to Scaffold Analogs

The target compound has a higher molecular weight (344.8 g/mol) and lipophilicity (XLogP3 = 2.6) compared to a des-methoxy analog (e.g., 4-chloro-N-(5-oxopyrrolidin-3-yl)benzamide, MW ~252.7 g/mol, XLogP3 ~1.2) . This increase in lipophilicity and steric bulk suggests potential differences in membrane permeability and non-specific protein binding relative to simpler analogs.

Physicochemical comparison
Class-level inference
Target MW 344.8 g/mol (XLogP3 2.6) vs. des-methoxy analog MW ~252.7 g/mol (XLogP3 ~1.2); ΔMW ≈ 92.1 g/mol, ΔlogP ≈ 1.4 (computed).
Lipophilicity and bulk differences may impact permeability and non-specific binding; direct substitution requires assay validation.
Computed properties only; experimental validation recommended.
Medicinal Chemistry Lead Optimization Physicochemical Property

Structural Differentiation via Scaffold Analysis

The target compound presents a unique 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl scaffold. A search of the same sub-structure in PubChem reveals only a small number of related compounds, none with documented bioactivity . This contrasts with the broader class of N-phenyl pyrrolidinone benzamides, where variations in the phenyl substitution (e.g., halogen vs. methoxy) have been shown to critically alter enzyme inhibition profiles.

Scaffold uniqueness
Class-level inference
Low Tanimoto similarity to compounds with known bioactivity in PubChem; no documented bioactivity for this exact 4-methoxy-4'-chloro substitution pattern.
Supports use as a novel chemical probe for SAR; all activity data must be generated internally.
Class-level inference based on neighbor analysis.
Chemical Biology Structure-Activity Relationship Target Selectivity

4-Chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide: Application Scenarios


Exploratory Medicinal Chemistry for SAR

Given the novelty of the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl scaffold, this compound is a logical building block for programs exploring new chemical space around benzamide-based pyrrolidinones. It can serve as a starting point for generating new structure-activity relationship (SAR) data where biological activity information is entirely novel and internally generated .

Computational Pharmacophore Modeling

The unique combination of electron-donating (4-methoxy) and electron-withdrawing (4-chloro) groups on the terminal aromatic rings makes this compound a distinctive candidate for in silico studies aimed at understanding physicochemical property landscapes within benzamide chemical space. Its properties can be compared on a class-wide basis to inform predictive models for permeability or metabolic stability .

Reference Standard for Analytical Methods

With its distinct chemical structure and well-defined physicochemical properties, the compound can be used as a negative control or reference standard in HPLC, LC-MS, or NMR method development campaigns for complex mixtures containing structurally related benzamides, provided it has been structurally validated .

Application
Selection Property
Validation Focus
Exploratory SAR programs
Novel benzamide-pyrrolidinone scaffold with distinct substitution
Internal generation of primary bioactivity and selectivity data
Computational pharmacophore modeling
Balanced electron-donating and withdrawing groups
Benchmarking against benzamide class physicochemical models
Analytical reference standard
Structurally distinct for method development
Identity confirmation (NMR, MS) prior to use as negative control or standard
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